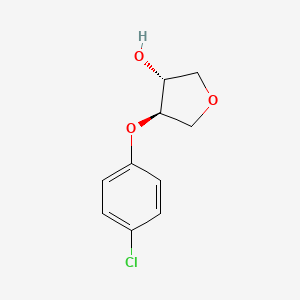
2-(Pentafluoro--sulfanyl)-1,3-benzothiazole
概要
説明
2-(Pentafluoro–sulfanyl)-1,3-benzothiazole is a chemical compound characterized by the presence of a pentafluorosulfanyl group attached to a benzothiazole ring. This compound is notable for its unique chemical properties, which include high stability and significant electron-withdrawing effects due to the pentafluorosulfanyl group. These properties make it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole typically involves the introduction of the pentafluorosulfanyl group into a pre-formed benzothiazole ring. One common method includes the reaction of benzothiazole with pentafluorosulfanyl chloride (SF(_5)Cl) under controlled conditions. This reaction often requires the presence of a base, such as triethylamine, to facilitate the substitution process. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(Pentafluoro–sulfanyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups, such as thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H(_2)O(_2)) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.
科学的研究の応用
2-(Pentafluoro–sulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and reactivity make it useful in the study of biological systems, including enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
作用機序
The mechanism by which 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole exerts its effects is largely dependent on its ability to interact with various molecular targets. The pentafluorosulfanyl group is highly electron-withdrawing, which can influence the reactivity of the benzothiazole ring. This property allows the compound to participate in a variety of chemical reactions, including those that modify biological molecules. The specific pathways involved can vary, but often include interactions with enzymes or receptors that are sensitive to the electronic properties of the compound.
類似化合物との比較
2-(Pentafluoro–sulfanyl)-1,3-benzothiazole can be compared to other compounds with similar structures or functional groups:
2-(Trifluoromethyl)-1,3-benzothiazole: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group. While both are electron-withdrawing, the pentafluorosulfanyl group is more sterically demanding and has a greater electron-withdrawing effect.
2-(Methylthio)-1,3-benzothiazole: This compound has a methylthio group, which is less electron-withdrawing compared to the pentafluorosulfanyl group, resulting in different reactivity and stability profiles.
2-(Chlorosulfonyl)-1,3-benzothiazole: The chlorosulfonyl group is another electron-withdrawing group, but it is more reactive and less stable compared to the pentafluorosulfanyl group.
The uniqueness of 2-(Pentafluoro–sulfanyl)-1,3-benzothiazole lies in its combination of high stability, significant electron-withdrawing effect, and the ability to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research.
特性
IUPAC Name |
1,3-benzothiazol-2-yl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5NS2/c8-15(9,10,11,12)7-13-5-3-1-2-4-6(5)14-7/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDNAYOOBMABSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(7-chloro-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B3406017.png)



![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)
![(NE)-N-[[2-(dimethylamino)phenyl]methylidene]hydroxylamine](/img/structure/B3406042.png)
![4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine](/img/structure/B3406046.png)







